6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a benzo[d]isothiazole scaffold. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is classified under the category of benzo[d]isothiazol-3(2H)-ones, which are known for their diverse biological activities.
The compound can be synthesized through various methods, primarily involving the modification of existing benzo[d]isothiazole derivatives. Its molecular formula is , and it has a molecular weight of approximately 232.07 g/mol. The compound's unique structure and properties make it an interesting subject for research in organic synthesis and pharmaceutical applications.
6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one belongs to the class of benzo[d]isothiazole derivatives, which are recognized for their role in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one can be accomplished through several synthetic routes:
The synthesis typically requires specific solvents (such as dimethylformamide) and catalysts to increase yield and selectivity. Characterization of the final product can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure.
The molecular structure of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one features a benzene ring fused with an isothiazole moiety. The presence of bromine at position 6 and fluorine at position 5 contributes to its chemical reactivity and biological activity.
Key structural data include:
6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one can participate in various chemical reactions:
Understanding the reaction mechanisms involves analyzing the stability of intermediates formed during these transformations, often aided by computational chemistry methods.
The mechanism of action for compounds like 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one typically involves interaction with specific biological targets, such as enzymes or receptors. The halogen substituents play a crucial role in modulating the compound's lipophilicity and binding affinity.
Studies have indicated that similar compounds exhibit activity against various biological pathways, potentially leading to therapeutic applications in cancer treatment or antimicrobial activity.
6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one is expected to have:
Key chemical properties include:
Relevant analytical methods such as High Performance Liquid Chromatography may be employed to assess purity and stability over time.
6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one has several scientific uses:
Research continues into optimizing its synthesis and exploring further applications across various scientific disciplines, particularly in drug development and materials engineering.
Metal-free oxidation represents a pivotal advancement in constructing the benzo[d]isothiazol-3(2H)-one core under environmentally benign conditions. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) enables efficient S-oxidation in aqueous media, achieving >99% NMR yields for N-alkylated precursors. The reaction proceeds optimally in H₂O/DMF (9:1 v/v) at ambient temperature, leveraging water as a green solvent that facilitates product isolation without chromatographic purification. This method demonstrates exceptional functional group tolerance, accommodating alkenyl, alkynyl, cyano, ester, and trimethylsilyl substituents (yields: 90–96%) [6] [8]. Scalability is evidenced by gram-scale syntheses (92% yield), highlighting operational simplicity where the product precipitates directly from the reaction mixture. The mechanism involves single-electron transfer (SET) oxidation, as confirmed by radical trapping experiments using TEMPO, which completely suppresses product formation [8].
Table 1: Optimization of Selectfluor-Mediated Oxidation
Entry | Oxidant (Equiv.) | Solvent | Yield (%) |
---|---|---|---|
1 | Selectfluor (1.0) | H₂O | 87 |
5 | Selectfluor (1.0) | DMF | >99 |
13 | Selectfluor (1.0) | H₂O/DMF (9:1) | 95 (isolated) |
15 | Selectfluor (0.5) | H₂O/DMF (9:1) | 48 |
Regioselective halogenation is critical for installing bromine and fluorine at the C5 and C6 positions of the benzisothiazolone scaffold. Electrophilic bromination of benzo[d]isothiazol-3(2H)-one precursors employs molecular bromine (Br₂) or N-bromosuccinimide (NBS), with the C5 position activated for electrophilic substitution due to the electron-withdrawing nature of the thiazolone ring. Subsequent Balz-Schiemann or halogen-exchange reactions introduce fluorine at the adjacent C6 position [2] [7]. 6-Bromo-5-chloro derivatives (e.g., CAS 2990211-68-0) are synthesized via sequential halogenation, where bromination precedes chlorination, exploiting differential ring activation [2]. For 5-brominated analogues (CAS 29632-82-4), sulfonated intermediates enable precise regiocontrol, though fluorine incorporation requires careful optimization to prevent desulfonation [7].
Table 2: Halogenation Methods for Key Intermediates
Compound | CAS Number | Halogenation Sequence | Key Reagents |
---|---|---|---|
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 29632-82-4 | Bromination → Sulfonation | Br₂, SO₃ |
6-Bromo-5-chlorobenzo[d]isothiazol-3(2H)-one dioxide | 2990211-68-0 | Bromination → Chlorination | NBS, Cl₂ |
Copper catalysis enables intramolecular N–S bond formation for core heterocycle assembly. The Kuninobu-Kanai method employs Cu(I) catalysts under oxygen atmosphere to cyclize 2-mercaptobenzamides via oxidative dehydrogenation. The mechanism involves: (1) coordination of the thiolate with Cu(I), (2) oxidation to Cu(III)-sulfur intermediate, and (3) reductive elimination to form the isothiazolone ring [1]. Heterogeneous alternatives like sulfonated cobalt phthalocyanine (CoPcS) achieve similar cyclization in water, leveraging recyclable catalysts and O₂ as a terminal oxidant. Electrochemical methods provide a sustainable alternative, using anodic oxidation to generate thiyl radicals from 2-mercaptobenzamides, which undergo spontaneous cyclization without metal catalysts [1]. These catalytic systems tolerate halogenated substrates, enabling in-situ generation of bromo/fluoro-functionalized benzisothiazolones when halogenated precursors are employed.
Tandem oxidation-halogenation sequences enable efficient access to polyfunctionalized derivatives. S-Oxidation using Selectfluor generates benzo[d]isothiazol-3(2H)-one-1-oxides, which serve as advanced intermediates for electrophilic halogenation. The electron-deficient sulfur center in these oxides enhances aromatic ring electrophilicity, facilitating regioselective bromination at C5 or C6 positions [6] [8]. For 6-bromo-5-fluoro derivatives, sequential fluorination followed by bromination is preferred, as fluorinated arenes direct ortho-metallation for subsequent bromine introduction. One-pot double oxidation using Selectfluor/m-CPBA converts halogenated benzoisothiazolones directly to saccharin-type dioxides (e.g., 85% yield for N-butyl derivative), though this requires stoichiometric oxidant loads [8].
Industrial production prioritizes solvent recyclability and catalyst recovery. The aqueous oxidation system (H₂O/DMF 9:1) enables mother liquor recycling without yield erosion over five cycles, reducing organic waste [6] [8]. For halogenated derivatives like 6-bromo-5-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide trifluoroacetate (CAS 2990211-68-0), process intensification uses continuous flow reactors to handle exothermic bromination steps, achieving >95% purity at multi-kilogram scale [2]. Solvent selection critically impacts crystallization efficiency: trifluoroethanol/water mixtures facilitate high-yield precipitation of bromo-fluoro derivatives, avoiding energy-intensive chromatography. Cost analysis reveals DMF recovery via distillation reduces raw material costs by 34% compared to single-use protocols, making aqueous-DMF systems economically viable for large-scale manufacturing [2] [4].
Table 3: Industrial Compound Synthesis and Specifications
Compound Name | CAS Number | Molecular Formula | Purity | Key Applications |
---|---|---|---|---|
6-Bromo-5-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 2,2,2-trifluoroacetate | 2990211-68-0 | C₉H₄BrClF₃NO₅S | 95% | Pharmaceutical intermediates |
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 29632-82-4 | C₇H₄BrNO₃S | 95% | Synthetic building block |
6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one (Target Compound) | Not Provided | C₇H₃BrFNO₂S | N/A | Pharmacological probe development |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: